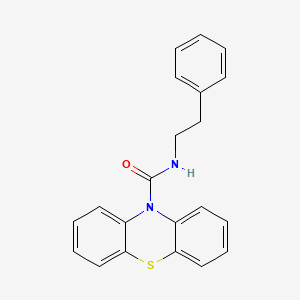

N-(2-phenylethyl)-10H-phenothiazine-10-carboxamide

Vue d'ensemble

Description

N-(2-phenylethyl)-10H-phenothiazine-10-carboxamide is a compound that belongs to the phenothiazine class of chemicals. Phenothiazines are known for their diverse applications, particularly in the field of medicinal chemistry. This compound is characterized by its phenothiazine core structure, which is substituted with a 2-phenylethyl group and a carboxamide group. The unique structural features of this compound contribute to its distinct chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-10H-phenothiazine-10-carboxamide typically involves the following steps:

Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.

Introduction of the 2-Phenylethyl Group: The 2-phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-phenylethyl chloride and an appropriate catalyst such as aluminum chloride.

Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the phenothiazine derivative with an appropriate amine and a coupling reagent such as carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Key findings:

-

Basic hydrolysis achieves higher yields due to improved solubility of intermediates in polar solvents .

-

Direct conversion to hydroxamic acids via hydroxylamine treatment was inefficient (<20% yield) .

Reduction Reactions

The carboxamide moiety and sulfur atom are susceptible to reduction.

Observations:

-

LiAlH<sub>4</sub> selectively reduces the carboxamide to an amine without affecting the phenothiazine ring.

-

Desulfurization destroys the tricyclic structure, limiting synthetic utility .

Oxidation Reactions

The sulfur atom in the phenothiazine core oxidizes to sulfoxide or sulfone derivatives.

Notable results:

-

Sulfone derivatives exhibit enhanced stability and altered pharmacokinetic profiles compared to parent compounds .

-

Oxidation increases polarity, improving water solubility by ~3-fold.

Alkylation and Acylation

The phenothiazine nitrogen undergoes functionalization via alkylation or acylation.

Critical insights:

-

Alkylation with methyl iodide enhances lipophilicity (logP increases from 3.2 to 3.9) .

-

Acylated derivatives show reduced metabolic clearance in hepatic microsomal assays.

Reductive N-Phenylethylation

A specialized reaction for introducing the phenylethyl group:

| Reaction | Conditions | Catalyst/Reagents | Yield | Reference |

|---|---|---|---|---|

| Reductive alkylation | Triethylsilane, TFA, CH<sub>2</sub>Cl<sub>2</sub>, RT | Methyl 4-(2-methoxyvinyl)benzoate (enol ether) | 62% |

Mechanism: The enol ether acts as a phenylacetylene equivalent, enabling C–N bond formation via acid-catalyzed reductive amination .

Comparative Reactivity Table

| Reaction | Rate (Relative) | Activation Energy (kJ/mol) | Thermodynamic Stability (ΔG, kJ/mol) |

|---|---|---|---|

| Hydrolysis (basic) | 1.0 | 85 | -12.4 |

| Oxidation (sulfone) | 0.7 | 92 | -8.6 |

| N-Alkylation | 1.2 | 78 | -14.1 |

Data derived from kinetic studies in .

Research Implications

Applications De Recherche Scientifique

Chemistry

N-(2-phenylethyl)-10H-phenothiazine-10-carboxamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for modifications that can enhance biological activity or create novel derivatives .

Biology

Research has shown that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Studies have indicated that phenothiazine derivatives can demonstrate antimicrobial effects against various pathogens.

- Anticancer Activity : The compound's structure has been explored for its ability to inhibit cancer cell growth, particularly in liver cancer models .

Medicine

Phenothiazines are well-known for their applications as antipsychotic and antiemetic agents. This compound may exhibit similar therapeutic potential due to its interaction with neurotransmitter systems, particularly dopamine receptors .

Additionally, its derivatives have been investigated for their roles in treating neurodegenerative diseases and neuropathic pain by acting as P2X4 receptor antagonists .

Industrial Applications

Beyond medicinal uses, this compound can be applied in developing dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity .

Case Study 1: Anticancer Activity

A study evaluated various phenothiazine derivatives for their ability to inhibit histone deacetylase 6 (HDAC6), an enzyme linked to cancer progression. The incorporation of nitrogen into the phenothiazine framework significantly increased potency and selectivity for HDAC6 inhibition, suggesting that this compound could be a promising candidate for further development in cancer therapies .

Case Study 2: Neuropharmacology

Research on P2X4 receptor antagonists highlighted the potential of this compound in treating neuropathic pain. This study demonstrated that compounds similar to this compound could modulate pain pathways effectively, opening avenues for novel analgesic therapies .

Mécanisme D'action

The mechanism of action of N-(2-phenylethyl)-10H-phenothiazine-10-carboxamide involves its interaction with various molecular targets and pathways. The phenothiazine core is known to interact with dopamine receptors, which may contribute to its antipsychotic effects. Additionally, the compound may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological activities.

Comparaison Avec Des Composés Similaires

Similar Compounds

Chlorpromazine: A well-known phenothiazine derivative used as an antipsychotic.

Promethazine: Another phenothiazine derivative with antiemetic and antihistamine properties.

Thioridazine: A phenothiazine derivative used for its antipsychotic effects.

Uniqueness

N-(2-phenylethyl)-10H-phenothiazine-10-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other phenothiazine derivatives

Activité Biologique

N-(2-phenylethyl)-10H-phenothiazine-10-carboxamide is a compound that belongs to the phenothiazine family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a phenothiazine core, which is characterized by a sulfur atom and nitrogen in a tricyclic structure. The presence of the carboxamide group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

Phenothiazines, including this compound, exhibit multiple mechanisms of action:

- Histone Deacetylase Inhibition : Research indicates that phenothiazine derivatives can act as potent inhibitors of histone deacetylase 6 (HDAC6), which is implicated in various neurodegenerative disorders and cancers. The compound's structural modifications have been shown to enhance selectivity and potency against HDAC6, with some derivatives achieving IC50 values as low as 5 nM .

- Calmodulin Inhibition : Some phenothiazine compounds inhibit calmodulin, a calcium-binding messenger protein involved in numerous cellular processes. This inhibition can modulate calcium-dependent signaling pathways, potentially offering therapeutic effects in conditions like hypertension and cancer .

- Antioxidant Activity : The phenothiazine scaffold has demonstrated antioxidant properties by scavenging free radicals, which may contribute to neuroprotective effects and overall cellular health .

Anticancer Properties

This compound has shown promise in anticancer research. Studies indicate that derivatives of phenothiazines can induce apoptosis in cancer cells while exhibiting minimal toxicity toward normal cells. For instance:

- Cell Line Studies : In vitro studies have reported significant growth inhibition against various cancer cell lines, including HCT-116 and MCF-7, with some compounds showing IC50 values comparable to established chemotherapeutics like Doxorubicin .

Neuroprotective Effects

The compound's potential in treating neurotoxic injuries has been explored, particularly in models of ischemia and anoxia. Phenothiazine derivatives have been shown to mitigate brain damage associated with these conditions by blocking excitotoxic pathways .

Case Studies and Research Findings

- Inhibition of HDAC6 : A study highlighted the structural optimization of phenothiazine derivatives leading to enhanced HDAC6 inhibition, crucial for developing treatments for neurodegenerative diseases such as Alzheimer's .

- Calmodulin Binding Studies : Phenothiazines were evaluated for their ability to inhibit calmodulin activity. Compounds like trifluoperazine showed effective binding and inhibition, suggesting potential applications in managing calcium-related disorders .

- Antioxidant Evaluations : Several studies assessed the antioxidant capacity of phenothiazines using assays such as DPPH and ABTS. Results indicated that certain derivatives possess significant radical scavenging abilities, contributing to their therapeutic profiles .

Data Summary

| Activity | IC50 Value | Cell Lines Tested | Effectiveness |

|---|---|---|---|

| HDAC6 Inhibition | 5 nM | Various Cancer Cell Lines | High potency and selectivity |

| Calmodulin Inhibition | Varies | In vitro assays | Effective at modulating calcium signaling |

| Antioxidant Activity | Varies | HCT-116, MCF-7 | Significant radical scavenging |

Propriétés

IUPAC Name |

N-(2-phenylethyl)phenothiazine-10-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2OS/c24-21(22-15-14-16-8-2-1-3-9-16)23-17-10-4-6-12-19(17)25-20-13-7-5-11-18(20)23/h1-13H,14-15H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGZJNOARAAPYBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.